4-ethoxy-N,N-dipropylbenzenesulfonamide
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Overview
Description
4-ethoxy-N,N-dipropylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an ethoxy group attached to the benzene ring and two propyl groups attached to the nitrogen atoms, making it a unique structure within the sulfonamide family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N,N-dipropylbenzenesulfonamide typically involves a multi-step process:
Chlorosulfonation: The starting material, 4-ethoxybenzenesulfonyl chloride, is prepared by reacting 4-ethoxybenzene with chlorosulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, although specific conditions for these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
4-ethoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-platelet aggregation agent.
Biological Research: Its effects on cellular processes and potential therapeutic applications are of interest.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets:
Anti-Platelet Aggregation: It inhibits platelet aggregation by interfering with the pathways involved in platelet adhesion and aggregation.
Molecular Targets: The exact molecular targets are not well-defined, but it likely interacts with enzymes or receptors involved in the platelet aggregation process.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N,N-dipropylbenzenesulfonamide
- N,N-disubstitutedphenyl-4-ethoxylbenzene-1,3-disulfonamides
Uniqueness
4-ethoxy-N,N-dipropylbenzenesulfonamide is unique due to its specific structural features, such as the ethoxy group and the dipropylamine moiety
Properties
IUPAC Name |
4-ethoxy-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-4-11-15(12-5-2)19(16,17)14-9-7-13(8-10-14)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUOGOOTXDMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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